SodiuM Benzenesulfinate Dihydrate

Flotation Mineral processing Sulfide separation

Procurement challenge: sourcing sodium benzenesulfinate dihydrate with consistent water content and controlled impurity profile for regulated pharmaceutical intermediate preparation. This ≥98% purity (after drying) compound addresses that need. • Defined drying loss (16.0-20.0%) and benzenesulfonic acid impurity ≤0.5% for accurate stoichiometric calculations. • Controlled sulfonylation kinetics (6-hr window) enables stepwise intermediate monitoring vs. faster p-toluenesulfinate. • Unsubstituted phenyl scaffold avoids unwanted para-methyl introduction in sulfone target compounds.

Molecular Formula C6H9NaO4S
Molecular Weight 200.19 g/mol
CAS No. 25932-11-0
Cat. No. B148019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiuM Benzenesulfinate Dihydrate
CAS25932-11-0
Molecular FormulaC6H9NaO4S
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+]
InChIInChI=1S/C6H6O2S.Na.2H2O/c7-9(8)6-4-2-1-3-5-6;;;/h1-5H,(H,7,8);;2*1H2/q;+1;;/p-1
InChIKeyMYXJYAIKMQJHIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Benzenesulfinate Dihydrate CAS 25932-11-0: Procurement-Grade Sulfinate Reagent Specification and Baseline Properties


Sodium benzenesulfinate dihydrate (CAS 25932-11-0) is a white to light yellow crystalline powder with the molecular formula C6H5NaO2S·2H2O and a molecular weight of 200.18 g/mol . It functions as a versatile sulfonylating and reducing agent in organic synthesis, with a melting point >300°C and water solubility . The dihydrate form contains 16.0–20.0% water by weight and is commercially available at purities ≥98.0% (after drying) with benzenesulfonic acid impurity controlled to ≤0.5% [1]. Its stability under ambient conditions and ease of handling make it a preferred sulfinate source over the free acid .

Sodium Benzenesulfinate Dihydrate: Why Generic Substitution with Alternative Sulfinates Fails in Critical Applications


Sodium benzenesulfinate dihydrate occupies a distinct position among sulfinate reagents due to its specific balance of nucleophilicity, steric accessibility, and handling characteristics that are not replicated by structurally similar compounds. Substitution with sodium p-toluenesulfinate introduces a para-methyl group that alters both steric profile and electronic properties, leading to markedly different reaction kinetics and selectivity outcomes . Sodium methanesulfinate, lacking the aromatic ring entirely, exhibits fundamentally different solubility and nucleophilic behavior . Sodium trifluoromethanesulfinate serves a distinct purpose in trifluoromethylation chemistry rather than as a direct benzenesulfinate replacement . Zinc benzenesulfinate dihydrate, while sharing the benzenesulfinate anion, provides Lewis acidic character from the zinc cation that redirects reactivity pathways . The free acid, benzenesulfinic acid, presents stability and handling challenges that the sodium salt form overcomes [1].

Sodium Benzenesulfinate Dihydrate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Sodium Benzenesulfinate vs. Sodium p-Toluenesulfinate: Flotation Selectivity for Galena vs. Pyrite Separation

In mineral flotation applications, sodium benzenesulfinate (SBS) demonstrates inconspicuous selectivity toward galena versus pyrite, whereas sodium p-toluenesulfinate (SPTS) exhibits much better selectivity. Flotation tests confirmed SPTS has significantly improved selectivity compared to SBS . The selectivity difference was supported by FTIR, XPS, adsorption capacity, and contact angle measurements. DFT calculations revealed the selectivity of SPTS stems from its desolvation effect and ability to disrupt S···H hydrogen-bonded water molecules on galena surfaces, while SBS can only co-adsorb with water molecules on both minerals without selectivity .

Flotation Mineral processing Sulfide separation

Sodium Benzenesulfinate vs. Sodium p-Toluenesulfinate: Reaction Kinetics in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution reactions with aryl chlorides, sodium p-toluenesulfinate demonstrates significantly faster reaction kinetics compared to sodium benzenesulfinate. A study reported that with a 1.2:1 molar ratio of sodium p-toluenesulfinate to aryl chloride, reaction completion was achieved in 1 hour, whereas sodium benzenesulfinate required 6 hours to reach completion under comparable conditions [1].

Nucleophilic substitution Reaction kinetics Organic synthesis

Sodium Benzenesulfinate Dihydrate: Specification Compliance and Impurity Profile for Regulated Procurement

Commercial sodium benzenesulfinate dihydrate is supplied with a purity specification of ≥98.0% (after drying, determined by sodium hypochlorite method) and a drying loss specification of 16.0–20.0%, corresponding to the dihydrate water content . The benzenesulfonic acid impurity is controlled to a maximum of 0.5% [1]. This defined impurity profile enables reproducible stoichiometric calculations in synthetic applications, as the water content must be accounted for when weighing reagent quantities.

Quality control Specification compliance Impurity profiling

Sodium Benzenesulfinate vs. Benzenesulfinic Acid: Stability and Handling Advantages

Sodium benzenesulfinate demonstrates superior stability and reduced corrosivity compared to the free acid, benzenesulfinic acid [1]. The sodium salt form exhibits improved operational safety and handling characteristics, enabling direct nucleophilic substitution with alkyl halides or diaryliodonium salts to yield sulfones without the acidic degradation pathways that complicate reactions with the free acid [2]. The dihydrate crystalline form further enhances storage stability and ease of weighing compared to anhydrous or amorphous forms of other sulfinate salts.

Reagent stability Handling safety Corrosivity

Sodium Benzenesulfinate vs. Sodium p-Toluenesulfinate: Alkylation Yield Comparison

In alkylation reactions with ethyl sulfate, sodium benzenesulfinate achieved yields of approximately 34–48% for ethyl phenyl sulfone [1]. Under comparable conditions, sodium p-toluenesulfinate produced ethyl p-tolyl sulfone in 45% yield [2]. The similar yield ranges indicate that for sulfone synthesis where aromatic substitution pattern is not critical, both reagents offer comparable efficiency; the choice depends on whether the unsubstituted phenyl or p-tolyl sulfone product is desired.

Alkylation Sulfone synthesis Reaction yield

Sodium Benzenesulfinate vs. Zinc Benzenesulfinate: Cation-Dependent Reactivity and Application Scope

Sodium benzenesulfinate functions as a nucleophilic sulfonylating agent and sulfonyl radical precursor in organic synthesis [1]. In contrast, zinc benzenesulfinate dihydrate (CAS 24308-84-7) introduces Lewis acidic character from the Zn²⁺ cation, which coordinates with sulfinate anions to enhance electrophilicity . This mechanistic divergence redirects reactivity: zinc benzenesulfinate finds application as a lubricant additive where it forms protective films on metal surfaces, whereas sodium benzenesulfinate serves as a versatile synthetic intermediate for pharmaceuticals, polymers, and dyestuffs .

Lewis acid catalysis Lubricant additives Organosulfur synthesis

Sodium Benzenesulfinate Dihydrate: Evidence-Backed Application Scenarios for Procurement and Research Planning


Baseline Sulfinate Nucleophile for Flotation Collector Development

Sodium benzenesulfinate serves as the archetype collector for galena-pyrite flotation separation studies, providing inconspicuous selectivity that establishes a baseline for evaluating structure-activity relationships when designing modified collectors such as sodium p-toluenesulfinate . Researchers developing novel flotation surfactants require this unsubstituted parent compound to quantify the selectivity improvements conferred by para-substituent introduction.

Controlled-Kinetics Nucleophilic Sulfonylation in Pharmaceutical Intermediate Synthesis

For synthetic routes requiring slower, more controllable sulfonylation kinetics, sodium benzenesulfinate offers a 6-hour reaction window compared to the 1-hour completion observed with sodium p-toluenesulfinate under comparable conditions . This kinetic profile is advantageous when stepwise addition or intermediate monitoring is required during multi-step pharmaceutical intermediate preparation.

Unsubstituted Phenyl Sulfone Synthesis via Alkylation

Sodium benzenesulfinate provides alkylation yields of 34–48% for ethyl phenyl sulfone production, comparable to the 45% yield achieved with sodium p-toluenesulfinate for the corresponding p-tolyl sulfone . Procurement for target compounds requiring an unsubstituted phenyl sulfone moiety should select sodium benzenesulfinate to avoid introducing an unwanted para-methyl group that would alter downstream product properties.

Stable Sulfinate Source for Regulated GMP and Analytical Standard Preparation

With certified purity ≥98.0% (after drying), defined drying loss of 16.0–20.0%, and benzenesulfonic acid impurity ≤0.5%, sodium benzenesulfinate dihydrate from qualified suppliers meets documentation requirements for pharmaceutical intermediate procurement and analytical standard preparation . The dihydrate crystalline form ensures consistent water content for accurate stoichiometric calculations in regulated environments.

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